molecular formula C25H28ClN5O3 B11414430 N-[(2-Chlorophenyl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-A]quinazolin-1-YL}propanamide

N-[(2-Chlorophenyl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-A]quinazolin-1-YL}propanamide

Cat. No.: B11414430
M. Wt: 482.0 g/mol
InChI Key: KENUCLPGDMZPBM-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-A]quinazolin-1-YL}propanamide is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse pharmacological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of this compound, which includes a triazoloquinazoline core, makes it a valuable target for synthetic and medicinal chemistry research.

Preparation Methods

The synthesis of N-[(2-Chlorophenyl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-A]quinazolin-1-YL}propanamide involves several steps. One common synthetic route includes the following steps :

    Formation of the triazoloquinazoline core: This is typically achieved through the reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol.

    Introduction of the propanamide group: This step involves the reaction of the triazoloquinazoline intermediate with 3-(propan-2-yloxy)propylamine under appropriate conditions.

    Final coupling with the chlorophenylmethyl group: The final step involves the coupling of the intermediate with 2-chlorobenzyl chloride in the presence of a base.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

N-[(2-Chlorophenyl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-A]quinazolin-1-YL}propanamide undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Scientific Research Applications

N-[(2-Chlorophenyl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-A]quinazolin-1-YL}propanamide has several scientific research applications :

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound has shown potential as an antimicrobial and antiviral agent, making it a subject of interest in biological studies.

    Medicine: Due to its pharmacological properties, it is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-Chlorophenyl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-A]quinazolin-1-YL}propanamide involves its interaction with specific molecular targets and pathways . The triazoloquinazoline core is known to interact with various enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

N-[(2-Chlorophenyl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-A]quinazolin-1-YL}propanamide can be compared with other triazoloquinazoline derivatives :

    [1,2,4]Triazolo[4,3-a]quinoxaline: This compound has similar antiviral and antimicrobial activities but differs in its core structure.

    [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Known for its anticancer and enzyme inhibitory activities, this compound has a different fusion of triazole and thiadiazine rings.

    [1,2,4]Triazolo[4,3-a]pyrazine: This compound is noted for its antibacterial properties and has a different nitrogen-containing heterocyclic core.

The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits.

Properties

Molecular Formula

C25H28ClN5O3

Molecular Weight

482.0 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

InChI

InChI=1S/C25H28ClN5O3/c1-17(2)34-15-7-14-30-24(33)19-9-4-6-11-21(19)31-22(28-29-25(30)31)12-13-23(32)27-16-18-8-3-5-10-20(18)26/h3-6,8-11,17H,7,12-16H2,1-2H3,(H,27,32)

InChI Key

KENUCLPGDMZPBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

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